1-Bromo-1-fluoroethylene

描述

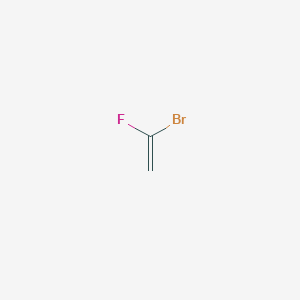

1-Bromo-1-fluoroethylene is an organohalogen compound with the molecular formula C₂H₂BrF. It is a colorless gas at room temperature and is known for its reactivity due to the presence of both bromine and fluorine atoms attached to the ethylene backbone .

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-1-fluoroethylene can be synthesized through a base-catalyzed elimination reaction of hydrogen bromide from 1,2-dibromo-1-fluoroethane. The reaction conditions, such as the choice of base and temperature, significantly influence the product distribution, particularly the ratio between this compound and its isomer, 1-bromo-2-fluoroethylene.

Industrial Production Methods

Industrial production methods for this compound typically involve a two-stage bromination reaction followed by a hydrogen bromide removal reaction . This method ensures efficient production and high purity of the compound.

化学反应分析

Types of Reactions

1-Bromo-1-fluoroethylene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Addition Reactions: The double bond in the ethylene backbone can participate in electrophilic addition reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Addition Reactions: Reagents like hydrogen halides (e.g., HCl, HBr) are commonly used under mild conditions.

Major Products Formed

Substitution Reactions: Products include compounds where the bromine atom is replaced by another group.

Addition Reactions: Products include halogenated ethylenes where the double bond is saturated.

科学研究应用

Organic Synthesis

1-Bromo-1-fluoroethylene serves as an important intermediate in organic synthesis. It is often used in the preparation of other fluorinated compounds due to its reactivity with nucleophiles. The compound can participate in various reactions, including:

- Nucleophilic Substitution Reactions : The presence of both bromine and fluorine makes this compound a suitable substrate for nucleophilic attack, allowing for the formation of diverse products.

- Allylic Rearrangements : This compound can undergo rearrangements that are useful in synthesizing complex organic molecules.

Material Science

In material science, this compound is utilized in the development of fluorinated polymers. These polymers exhibit enhanced properties such as:

- Chemical Resistance : Fluorinated materials are known for their resistance to solvents and chemicals, making them ideal for use in harsh environments.

- Thermal Stability : The incorporation of fluorine into polymer structures often improves thermal stability.

Environmental Chemistry

This compound has applications in environmental chemistry, particularly in gas treatment processes. It can be employed to remove bromofluoroethylene from gaseous effluents efficiently. This application is crucial in reducing environmental pollutants and managing waste gases.

Photochemical Applications

Recent studies have explored the photochemical properties of this compound, indicating its potential use in photoinitiated reactions. These reactions are valuable in:

- Photopolymerization : Utilizing UV light to initiate polymerization processes.

- Synthesis of Photostable Materials : Developing materials that maintain their properties under UV exposure.

Case Study 1: Synthesis of Fluorinated Compounds

In a study published by researchers at a leading university, this compound was successfully used as a precursor for synthesizing various fluorinated compounds through nucleophilic substitution reactions. The study highlighted the efficiency of this compound in producing high yields of desired products under mild reaction conditions.

Case Study 2: Development of Fluorinated Polymers

A collaborative research project between industry and academia focused on developing new fluorinated polymers using this compound as a key monomer. The resulting materials demonstrated superior chemical resistance and thermal stability compared to traditional polymers, showcasing the compound's potential in advanced material applications.

Case Study 3: Environmental Impact Assessment

An environmental study evaluated the effectiveness of using this compound in gas treatment systems aimed at reducing bromofluoroethylene emissions. The results indicated a significant reduction in harmful emissions when utilizing this compound as part of the treatment process, underscoring its relevance in environmental sustainability efforts.

作用机制

The mechanism of action of 1-bromo-1-fluoroethylene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile compound in various chemical reactions. The molecular targets and pathways involved include:

Nucleophilic Substitution: The bromine atom is a good leaving group, making the compound reactive towards nucleophiles.

Electrophilic Addition: The double bond in the ethylene backbone can react with electrophiles, leading to the formation of addition products.

相似化合物的比较

Similar Compounds

1-Bromo-2-fluoroethylene: An isomer of 1-bromo-1-fluoroethylene with different reactivity and properties.

1,2-Dibromo-1-fluoroethane: A precursor in the synthesis of this compound.

1,1,2-Tribromoethylene: Another halogenated ethylene with different halogen atoms attached.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the same carbon atom, which imparts distinct reactivity and properties compared to its isomers and other halogenated ethylenes .

生物活性

1-Bromo-1-fluoroethylene (C₂H₂BrF), a halogenated organic compound with significant reactivity, has garnered attention in various fields, including organic synthesis and environmental science. This article delves into its biological activity, highlighting its toxicological profile, reactivity, and potential applications.

This compound is characterized by the following properties:

- Molecular Formula : C₂H₂BrF

- Molecular Weight : 124.94 g/mol

- Boiling Point : 6.8 °C

- Appearance : Colorless gas or liquid under standard conditions

These properties contribute to its unique reactivity and applications in synthetic chemistry.

Toxicological Profile

The biological activity of this compound is closely associated with its toxicological effects. Studies have indicated that halogenated compounds can exhibit various toxic effects, including:

- Lethality : Exposure to high concentrations can lead to acute toxicity.

- Cardiac Sensitization : Some halogenated compounds have been linked to increased cardiac sensitivity, which poses risks during exposure.

- Central Nervous System Effects : Anesthetic properties have been noted, although they are generally mild compared to other agents.

The toxicity data for this compound is summarized in the following table:

| Toxicity Parameter | Observed Effects |

|---|---|

| Lethality | High concentrations can be lethal |

| Cardiac Sensitization | Potential for increased sensitivity |

| CNS Effects | Mild anesthetic effects |

These findings suggest that while the compound may have useful applications, safety precautions are essential when handling it.

Reactivity and Interaction Studies

Research has shown that this compound can react with various nucleophiles and electrophiles, leading to substitution products with different biological activities. For instance, it has been demonstrated that this compound can undergo nucleophilic substitution reactions under specific conditions:

Where "Nu" represents a nucleophile. This reactivity is crucial for its application in synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Pharmaceuticals

In a study focusing on the synthesis of alpha-unsaturated amines using this compound as a starting material, researchers found that the compound could be effectively transformed into various biologically active intermediates. These intermediates demonstrated insecticidal properties, showcasing the potential for developing new pest control agents from this compound .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental toxicology assessment highlighted the low reactivity of fluorinated compounds like this compound under ambient conditions. The study emphasized that while these compounds are stable in the environment, their degradation products could pose risks to ecological systems .

属性

IUPAC Name |

1-bromo-1-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKSRHHQKNUTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382007 | |

| Record name | 1-bromo-1-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-25-7 | |

| Record name | 1-bromo-1-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the vibrational structure of 1-bromo-1-fluoroethene and how was it determined?

A1: The vibrational structure of 1-bromo-1-fluoroethene has been thoroughly investigated using infrared (IR) spectroscopy and high-level ab initio calculations. Analysis of the medium-resolution gas-phase IR spectra in the 300-6500 cm-1 range allowed for the assignment of all fundamental vibrational modes, as well as numerous overtone and combination bands up to three quanta []. This detailed analysis, supported by computational methods like CCSD(T) and B2PLYP, provides a comprehensive understanding of the molecule's vibrational behavior.

Q2: How does the adsorption of 1-bromo-1-fluoroethene onto titanium dioxide (TiO2) occur, and what structural insights can be derived from infrared spectroscopy?

A2: Infrared spectroscopy reveals distinct changes in the vibrational frequencies of 1-bromo-1-fluoroethene upon adsorption onto TiO2 []. Specifically, the C=C and C-F stretching modes exhibit two separate absorptions, while the CH2 stretching vibration undergoes a redshift. These spectral features suggest the formation of a hydrogen bond between the CH2 group and a Lewis basic site on the TiO2 surface. Additionally, the double bond of the C=C group or the fluorine atom can participate in the adsorption process.

Q3: Have computational chemistry methods been employed to study 1-bromo-1-fluoroethene, and what information have they provided?

A3: Yes, computational techniques have proven invaluable in characterizing 1-bromo-1-fluoroethene [, ]. Density functional theory (DFT) calculations, particularly at the B3LYP level, have been employed to model the adsorption of the molecule on the rutile (110) surface of TiO2. These simulations provide insights into the preferred adsorption configurations and the associated interaction energies. Furthermore, coupled-cluster methods like CCSD(T) have been utilized to accurately determine the molecule's structure and harmonic force field.

Q4: Where can I find spectral data related to 1-bromo-1-fluoroethene?

A4: Spectral data for 1-bromo-1-fluoroethene, particularly for the 129 C2H2BrF isotopologue, can be found in specialized databases and research articles []. These resources often contain information about the observed frequencies, intensities, and assignments of various vibrational modes, providing valuable insights into the molecule's structure and properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。